
5-(Hydroxymethyl)isoindolin-1-one
Overview
Description
5-(Hydroxymethyl)isoindolin-1-one is a heterocyclic compound characterized by an isoindolinone core with a hydroxymethyl group attached to the fifth position. This compound is of significant interest due to its potential therapeutic properties and its role as a building block in organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 5-(Hydroxymethyl)isoindolin-1-one are the Dopamine D2 receptor and the Cyclin-dependent kinase 7 (CDK7) . The D2 receptor is a G protein-coupled receptor that plays a significant role in the dopaminergic system, influencing behavior and cognition . CDK7 is a member of the cyclin-dependent kinase family, which plays a crucial role in cell cycle regulation and transcription .
Mode of Action
This compound interacts with its targets through conventional hydrogen bonding interactions . In the case of the D2 receptor, it interacts with the main amino acid residues at its allosteric binding site . For CDK7, it shows high binding affinity, with binding energy up to -10.1 kcal/mol .
Biochemical Pathways
The compound affects the dopaminergic system and cell cycle regulation pathways. By interacting with the D2 receptor, it can influence dopamine signaling . As a potential CDK7 inhibitor, it can affect cell cycle progression and transcription processes .
Pharmacokinetics
In silico analysis suggests that it exhibits superior qualities to known cdk7 inhibitors .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential as an anti-cancer agent . By inhibiting CDK7, it could potentially disrupt cell cycle progression and transcription, thereby exerting anti-cancer effects .
Biochemical Analysis
Biochemical Properties
Isoindolin-1-ones, including 5-(Hydroxymethyl)isoindolin-1-one, have been identified as potential inhibitors of Cyclin-dependent kinase 7 (CDK7) . CDK7 is an enzyme that plays a crucial role in cell cycle regulation and transcription. The binding affinity of isoindolin-1-ones to CDK7 is high, with conventional hydrogen bonding interactions observed with active amino acid residues of CDK7 .
Cellular Effects
The potential inhibitory effects of this compound on CDK7 suggest that it could influence various cellular processes. By inhibiting CDK7, it could potentially disrupt cell cycle progression and transcription, thereby affecting cell function .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of CDK7, leading to enzyme inhibition . This binding is facilitated by hydrogen bonding interactions with active amino acid residues of CDK7 .
Temporal Effects in Laboratory Settings
. These studies suggest that isoindolin-1-ones could have potential long-term effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)isoindolin-1-one can be achieved through various methods. One common approach involves the reduction of phthalimides using reducing agents such as lithium aluminum hydride or sodium borohydride . Another method includes the selective addition of organometallic reagents to phthalimides, followed by hydrolysis . Additionally, ultrasonic-assisted synthesis has been reported to be an efficient method for preparing isoindolinone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Hydroxymethyl)isoindolin-1-one undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Functionalized isoindolinone derivatives.
Scientific Research Applications
5-(Hydroxymethyl)isoindolin-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Comparison with Similar Compounds
Isoindoline-1,3-dione: This compound shares the isoindolinone core but lacks the hydroxymethyl group.
Phthalimide: Another related compound, phthalimide, is used as a precursor in the synthesis of isoindolinone derivatives.
Uniqueness: 5-(Hydroxymethyl)isoindolin-1-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile building block in organic synthesis .
Properties
IUPAC Name |
5-(hydroxymethyl)-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-10-9(8)12/h1-3,11H,4-5H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSGVDRDPKNSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CO)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739807 | |
| Record name | 5-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926307-97-3 | |
| Record name | 5-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40739807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B6594044.png)
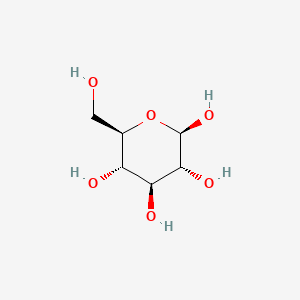


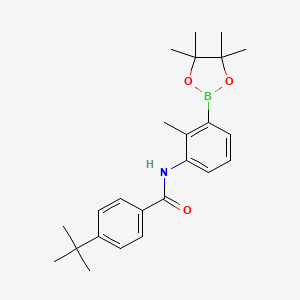
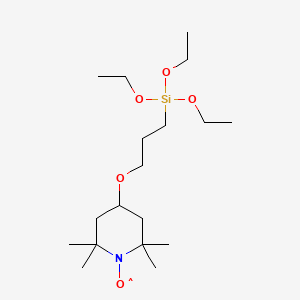
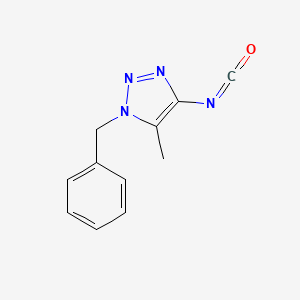
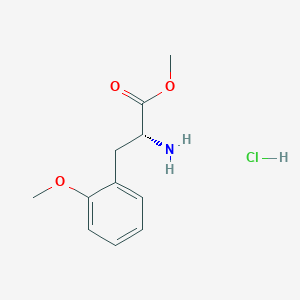
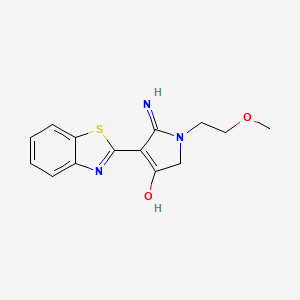
![10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6594110.png)
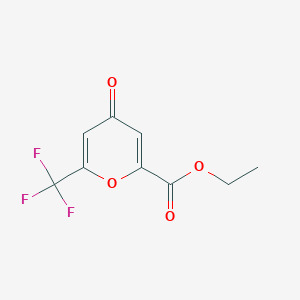
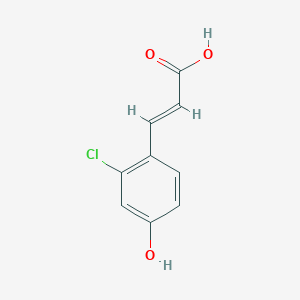
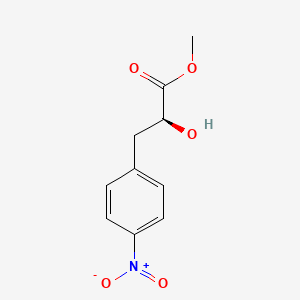
![13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6594128.png)
